6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-methylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-986165, also known as deucravacitinib, is an oral, selective tyrosine kinase 2 (TYK2) inhibitor. It is primarily used in the treatment of moderate to severe plaque psoriasis. TYK2 is an intracellular signaling enzyme involved in the pathogenesis of various immune-mediated disorders, including psoriasis .
Vorbereitungsmethoden
The preparation of BMS-986165 involves the synthesis of its crystal form. The chemical name of BMS-986165 is 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)benzene (Yl)amino)-N-(methyl-D3)pyridazine-3-carboxamide . The synthetic route includes the following steps:
- Formation of the pyridazine ring.
- Introduction of the cyclopropaneamido group.
- Attachment of the methoxybenzene and triazole moieties.
- Crystallization of the final compound.
Industrial production methods involve optimizing the crystallization process to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
BMS-986165 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BMS-986165 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinase 2 and its effects on various signaling pathways.
Biology: The compound is used to investigate the role of TYK2 in immune-mediated disorders and to study the molecular mechanisms underlying these diseases.
Medicine: BMS-986165 is primarily used in clinical trials for the treatment of moderate to severe plaque psoriasis.
Industry: The compound is being developed as a pharmaceutical drug for the treatment of immune-mediated disorders
Wirkmechanismus
BMS-986165 exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2). Unlike other tyrosine kinase inhibitors that target the active kinase domain, BMS-986165 binds to the regulatory pseudokinase domain of TYK2. This allosteric inhibition stabilizes the inactive conformation of the enzyme, preventing its activation and subsequent signaling through the JAK-STAT pathway. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and type I interferons, leading to the clinical improvement of psoriatic plaques .
Vergleich Mit ähnlichen Verbindungen
BMS-986165 is unique in its selective inhibition of TYK2 through allosteric binding to the regulatory domain. Other similar compounds include:
Tofacitinib: A Janus kinase (JAK) inhibitor that targets JAK1 and JAK3.
Baricitinib: Another JAK inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Compared to these compounds, BMS-986165 offers higher selectivity for TYK2, potentially leading to a better safety profile and fewer adverse effects .
Eigenschaften
CAS-Nummer |
2417137-50-7 |
---|---|
Molekularformel |
C20H22N8O3 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-methylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29) |
InChI-Schlüssel |
BZZKEPGENYLQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.